N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide
Description
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6OS/c1-11(2)18(6,10-19)20-16(25)14(5)26-17-21-22-23-24(17)15-8-7-12(3)9-13(15)4/h7-9,11,14H,1-6H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYAIRAGAJJYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC(C)(C#N)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 328.4 g/mol. Its structure comprises a cyano group, a tetrazole ring, and a sulfanyl group, contributing to its unique biological profile.
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. It has been tested against various fungal strains, demonstrating a high level of efficacy. The mechanism appears to involve the disruption of fungal cell wall synthesis, leading to cell lysis.
Antimicrobial Properties
In addition to antifungal effects, the compound also shows antimicrobial activity against both gram-positive and gram-negative bacteria. This dual action makes it a candidate for further development in antimicrobial therapies.
The proposed mechanisms include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes critical for microbial survival.
- Membrane Disruption : It can alter the integrity of microbial membranes, leading to increased permeability and eventual cell death.
Case Studies
- In vitro Studies : A study conducted on various fungal strains (Candida albicans and Aspergillus niger) revealed that the compound inhibited growth at concentrations as low as 10 µg/mL. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antifungal agents .
- In vivo Efficacy : In animal models, administration of the compound showed a reduction in fungal load in infected tissues by over 50% compared to untreated controls. Histopathological examinations confirmed the restoration of tissue architecture post-treatment .
Table 1: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research has indicated that compounds similar to N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide exhibit promising anticancer properties. For instance, derivatives of sulfonamides have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, showing significant potential as anticancer agents .
Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In silico studies have suggested that it may act as a 5-lipoxygenase inhibitor, which is relevant for treating inflammatory conditions . This pathway is critical in the synthesis of leukotrienes, mediators of inflammation.
Enzyme Inhibition Studies
Enzyme Inhibitors : The compound’s structure suggests potential as an enzyme inhibitor. Similar compounds have been tested for their ability to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are important in managing diabetes and Alzheimer's disease, respectively . These studies indicate that modifications to the compound could enhance its inhibitory effects.
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of this compound can be achieved through various chemical reactions involving commercially available reagents. The structural confirmation typically involves techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), ensuring the accuracy of the compound's molecular structure .
Case Studies
Comparison with Similar Compounds
AV3 and AV7 (Masood et al., 2023)
These compounds share a tetrazole core and amide/ester linkages but differ in substituents and functional groups:
Key Differences :
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
This compound shares a tetrazole-propanamide backbone but differs in substituents:
| Property | Target Compound | Compound |
|---|---|---|
| Molecular Formula | Not available | C₁₉H₂₁N₅O |
| Molecular Weight | Not available | 335.40 g/mol |
| Substituents | 2,4-Dimethylphenyl, cyanoalkyl | 2-Ethylphenyl, 3-methylphenyl |
Functional Implications :
- The target’s dimethylphenyl group enhances lipophilicity compared to the ethyl/methylphenyl groups in ’s compound, possibly improving membrane permeability.
- The cyano group in the target may engage in dipole interactions absent in ’s analog .
Pharmacologically Relevant Tetrazole Derivatives
Diovan (Valsartan)
Diovan (C₂₄H₂₉N₅O₃), an angiotensin II receptor antagonist, shares a biphenyl-tetrazole core but incorporates a valine residue instead of a sulfanylpropanamide:
| Property | Target Compound | Diovan (Valsartan) |
|---|---|---|
| Core Structure | Sulfanylpropanamide + tetrazole | Biphenyl-tetrazole + valine |
| Key Interactions | Likely hydrogen bonding via S and CN | Hydrogen bonding via COO⁻ and NH |
Pharmacological Contrast :
- Diovan’s carboxylate group is critical for ionic binding to receptors, whereas the target’s sulfanyl and cyano groups may favor hydrophobic or dipole-dipole interactions .
Heterocyclic Analogues with Thiazole Moieties ()
Thiazole-based compounds (e.g., hydroperoxypropan-2-yl derivatives) replace tetrazole with thiazole rings:
| Feature | Target Compound | Thiazole Analogs |
|---|---|---|
| Heterocycle | Tetrazole (N-rich, aromatic) | Thiazole (S/N-containing, aromatic) |
| Bioactivity | Not reported | Potential protease inhibition |
Structural Impact :
- Tetrazoles offer greater hydrogen-bonding capacity (four N atoms) compared to thiazoles, which may enhance target selectivity .
Q & A
Q. What are the established synthetic routes for N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide?
A common method involves multi-step organic synthesis, starting with the preparation of the tetrazole ring via cyclization of nitriles with sodium azide under acidic conditions. Subsequent sulfanylation is achieved using thiol-containing intermediates under reflux with catalysts like H₂SO₄. Purification often employs recrystallization from ethanol or column chromatography . Computational reaction path searches (e.g., quantum chemical calculations) can optimize intermediates and reduce trial-and-error approaches .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Key techniques include:
Q. How can researchers address solubility and stability challenges during experimental design?
- Solubility : Test polar (DMSO, ethanol) and non-polar solvents (dichloromethane) under controlled pH.
- Stability : Conduct accelerated degradation studies (e.g., exposure to light, heat, or humidity) and monitor via HPLC. Stabilizers like antioxidants (e.g., BHT) may be added for long-term storage .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Adhere to institutional Chemical Hygiene Plans (e.g., fume hood use, PPE guidelines).
- Conduct risk assessments for tetrazole derivatives, which may release toxic gases (e.g., hydrogen cyanide) under thermal stress.
- Implement 100% compliance with safety exams for advanced laboratory courses .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways of this compound?
- Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict feasible reaction pathways.
- Machine learning (ML) algorithms analyze historical reaction data to recommend optimal conditions (e.g., solvent, temperature).
- ICReDD’s integrated approach combines computational and experimental feedback loops to reduce development time by 30–50% .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Orthogonal assays : Validate antimicrobial activity using both broth microdilution and agar diffusion methods.
- Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., solvent choice, cell line variability).
- Dose-response studies clarify EC₅₀/IC₅₀ discrepancies .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
- Enzyme inhibition assays (e.g., fluorescence-based) identify binding affinity to targets like cytochrome P450.
- Molecular docking simulations (e.g., AutoDock Vina) predict binding modes to active sites.
- Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Q. How can reaction kinetics be systematically studied for its synthesis?
Q. What environmental impact assessments are relevant for this compound?
Q. How can AI-driven platforms like COMSOL Multiphysics enhance process simulation?
- Multi-physics modeling : Couple fluid dynamics and reaction kinetics to optimize reactor design.
- Smart laboratories : Implement AI for real-time parameter adjustments (e.g., pH, stirring speed) during synthesis.
- End-to-end automation : Integrate robotic liquid handlers with ML for high-throughput experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
